N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2S2 and its molecular weight is 421.96. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
One study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, exploring their potential as anticonvulsants. The compounds showed moderate anticonvulsant activity in a rat model, with certain derivatives demonstrating significant effects in extending the latency period and reducing the severity and duration of seizures (Severina et al., 2020).
Acyl-Coenzyme A: Cholesterol O-Acyltransferase Inhibition
Another study identified a compound with a similar structural scaffold as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). This compound demonstrated significant improvement in oral absorption and aqueous solubility, suggesting potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Various studies have synthesized and evaluated compounds with a similar molecular structure as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential as antitumor agents. These compounds exhibited promising inhibitory activities against both enzymes, indicating their potential in cancer treatment (Gangjee et al., 2008; Gangjee et al., 2009).
Central Nervous System Depressant Activity
Research on derivatives of 2-chloromethyl-3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones indicated marked sedative action, suggesting their application as central nervous system depressants (Manjunath et al., 1997).
Antimicrobial Activity
Another study synthesized a series of derivatives as antimicrobial agents, demonstrating good antibacterial and antifungal activities comparable to standard drugs. This suggests the potential application of these compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-12(2)10-23-18(25)17-15(7-8-26-17)22-19(23)27-11-16(24)21-9-13-5-3-4-6-14(13)20/h3-8,12H,9-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYFSBDEKSCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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